molecular formula C21H27N7 B6457998 2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2548987-61-5

2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B6457998
CAS No.: 2548987-61-5
M. Wt: 377.5 g/mol
InChI Key: FSYSBNYWKAAFDR-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring substituted with a cyclopropyl group. The piperazine linker introduces conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name

7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-13-12-19(28-18(22-13)11-14(2)25-28)26-7-9-27(10-8-26)21-15(3)16(4)23-20(24-21)17-5-6-17/h11-12,17H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYSBNYWKAAFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4C)C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit anticancer potential and enzymatic inhibitory activity. The compound likely interacts with its targets, leading to changes that inhibit the growth of cancer cells.

Biochemical Pathways

Given the reported antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may affect pathways related to cell proliferation and survival.

Result of Action

Given the reported antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may inhibit the growth of cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its cyclopropyl-piperazine linkage and dimethylpyrimidine substitutions. Below is a comparative analysis with structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name/Identifier Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound Cyclopropyl, piperazine, 5,6-dimethyl Not reported Enhanced rigidity (cyclopropyl), flexible piperazine linker, steric hindrance N/A
5-(3,5-dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (58) 3,5-dimethylphenyl, isopropyl ~328.4 Aryl and branched alkyl groups; potential for hydrophobic interactions
2,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK15, MK65, etc.) Phenyl groups at positions 2 and 5 ~316.3 Planar aromatic systems; high lipophilicity
2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK8) 4-fluorophenyl, phenyl ~334.3 Electron-withdrawing fluorine; improved metabolic stability
Dihydropyrazolo[1,5-a]pyrimidine (4n) Trifluoromethylphenyl, hydroxylphenyl 416.36 Reduced ring saturation; polar azo and hydroxyl groups

Key Observations:

  • Substituent Effects : The target compound’s cyclopropyl group may confer greater metabolic stability compared to aryl groups (e.g., phenyl in MK15) due to reduced susceptibility to oxidative metabolism .
  • Steric and Electronic Features : The 5,6-dimethyl groups on the pyrimidine ring increase steric hindrance, which could limit off-target interactions compared to smaller substituents (e.g., fluorine in MK8) .

Research Findings and Implications

  • Regioselectivity : The regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines (e.g., 4n) emphasizes the importance of reaction conditions in dictating substitution patterns, which likely applies to the target compound’s dimethylpyrimidine core .
  • Pharmacological Potential: Compounds with trifluoromethyl groups (e.g., 4n) exhibit improved pharmacokinetic profiles, suggesting that the target’s cyclopropyl group may similarly enhance bioavailability .

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